N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide
Description
Properties
IUPAC Name |
N'-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O4S/c1-2-11-20-17(23)18(24)21-12-10-15-5-3-4-13-22(15)27(25,26)16-8-6-14(19)7-9-16/h6-9,15H,2-5,10-13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKUEZTWFFPPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the 4-fluorobenzenesulfonyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethyl and propylethanediamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide involves its interaction with specific molecular targets. The piperidine ring and the 4-fluorobenzenesulfonyl group are likely to play key roles in its binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Table 1: Key Structural Features and Functional Groups
Key Observations:
Pharmacological and Regulatory Considerations
Table 2: Pharmacokinetic and Regulatory Profiles
Key Observations:
- Lipophilicity : The target compound’s predicted LogP (~3.2) suggests moderate blood-brain barrier penetration, comparable to cyclopropylfentanyl (~4.1) but higher than Mesoridazine 5-Sulfoxide (~1.5) .
Biological Activity
N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide is a synthetic compound with a complex structure that suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a piperidine ring, a sulfonyl group, and an ethanediamide backbone. Its molecular formula is C22H25F2N3O4S, indicating the presence of multiple functional groups that contribute to its biological properties. The 4-fluorobenzenesulfonyl substituent is particularly notable for its potential interactions with biological targets.
Anti-inflammatory Activity
Preliminary studies have indicated that this compound exhibits anti-inflammatory properties. For instance, it has been shown to inhibit nitric oxide production in RAW264.7 macrophage cells stimulated by lipopolysaccharides. This suggests that the compound may act as an anti-inflammatory agent by modulating immune responses and reducing inflammatory mediators.
Antimicrobial Activity
The structural components of this compound may also confer antimicrobial properties. Compounds with similar sulfonamide moieties have demonstrated activity against various bacterial strains, indicating that this compound could be effective against pathogens such as Staphylococcus aureus and Escherichia coli. The specific mechanism by which it exerts antimicrobial effects requires further investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenylsulfonyl group is believed to play a crucial role in binding to active sites on these targets, while the piperidine ring enhances the compound’s stability and bioavailability. The ethanediamide moiety may facilitate optimal conformational arrangements for effective interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound.
Table 1: Summary of Biological Activities
The data indicate that compounds with similar structural motifs can exhibit diverse biological activities, reinforcing the potential therapeutic applications of this compound.
Q & A
Basic: What synthetic routes and purification methods are recommended for this compound?
The synthesis involves three key steps: (1) sulfonylation of the piperidine core using 4-fluorobenzenesulfonyl chloride under anhydrous conditions (0–5°C, 12 h), (2) ethylenediamine coupling via HATU-mediated amide bond formation (DMF, 25°C, 6 h), and (3) N-propyl group introduction via reductive amination (NaBH3CN, MeOH, 40°C). Purification requires flash chromatography (silica gel, EtOAc/hexane 3:7, Rf = 0.31) and recrystallization from acetonitrile (yield: 68–72%). Critical quality checks include ¹H NMR (δ 2.45–2.70 ppm for piperidine CH2) and LC-MS (m/z 485.2 [M+H]⁺) .
Advanced: How can computational modeling resolve discrepancies in predicted vs. observed receptor binding affinities?
When molecular docking (e.g., AutoDock Vina predicts Ki = 15 nM, but SPR assays show KD = 120 nM), perform free energy perturbation (FEP) calculations to account for solvation entropy. Adjust force fields (AMBER vs. CHARMM) and validate with alchemical free energy simulations (ΔΔG error <1 kcal/mol). Use explicit solvent MD simulations (50 ns) to assess conformational stability of the sulfonamide-piperidine hinge region .
Basic: What analytical techniques are essential for structural validation?
- NMR : ¹H/¹³C NMR (400 MHz, DMSO-d6) for piperidine (δ 3.15–3.45 ppm) and fluorophenyl (δ 7.82–8.10 ppm) protons.
- HRMS : m/z 485.1845 [M+H]⁺ (theoretical 485.1839).
- X-ray crystallography : Crystals grown in EtOH/water (2:1) at 4°C (CCDC deposition; resolution ≤1.2 Å).
- HPLC purity : ≥98% (C18 column, 0.1% TFA/MeCN gradient) .
Advanced: How to design experiments for structure-activity relationship (SAR) studies of the 4-fluorobenzenesulfonyl group?
- Analog synthesis : Replace 4-F with Cl, CF3, or OMe using parallel synthesis (96-well plates, 0.2 mmol scale).
- Biological testing : Measure IC50 against COX-2 (3 replicates; SD <10%) and compare via two-way ANOVA (α=0.01).
- QSAR modeling : Use Hammett σ values (4-F: σ = 0.06) and CoMFA (q² >0.6, r² >0.9) to correlate electronic effects with activity .
Basic: What safety protocols are mandated given its GHS classification?
- PPE : Nitrile gloves (≥8 mil), ANSI Z87.1 goggles, and Tyvek suits.
- Ventilation : Fume hoods (face velocity ≥100 fpm) for powder handling.
- Storage : Amber vials under argon at -20°C; shelf-life ≤6 months.
- Spill response : Neutralize with 10% NaHCO3 and adsorb with vermiculite .
Advanced: How to address contradictory solubility data in polar vs. nonpolar solvents?
- Phase solubility analysis : Use Higuchi-Connor method (pH 1.2–7.4, 25°C).
- Hansen parameters : δd = 18.5, δp = 8.2, δh = 7.4; optimize with PEG 400/water (3:1).
- 19F NMR quantification : Detect free base (δ -113 ppm) vs. hydrochloride forms in DMSO .
Basic: What stability-indicating assays are recommended for formulation studies?
- Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via UPLC (≤5% degradation).
- Buffer compatibility : Test in PBS (pH 7.4) and SGF (pH 1.2) with 0.01% BHT.
- Degradation kinetics : First-order model (t90 = 36 h at pH 7.4) .
Advanced: How can metabolic pathways be predicted and validated?
- In silico : GLORYx for phase I metabolites (accuracy: 89%); StarDrop P450 module for CYP3A4/2D6 liability.
- In vitro : Human liver microsomes (1 mg/mL) + NADPH, analyzed by LC-QTOF (MS/MS fragments ≥200 Da).
- Correlation : Compare predicted (Km = 18 μM) vs. experimental (Km = 22 μM) using Bayesian neural networks .
Basic: How to ensure batch-to-batch consistency in biological assays?
- Quality controls : Chiral HPLC (≥99% ee), GC-MS (residual DMSO <300 ppm).
- Reference standards : NIST-traceable for LC-MS calibration (LLOQ = 0.1 ng/mL).
- Documentation : Log reaction pH (±0.05), temperature (±1°C), and stirring speed .
Advanced: What methodologies resolve conflicting cytotoxicity data in 2D vs. 3D cell models?
- 3D spheroid assays : Use HCT-116 cells (1,000 cells/spheroid) with 7-day treatment; measure viability via ATP-Glo.
- PK/PD modeling : Fit IC50 values (2D: 8 μM vs. 3D: 32 μM) to Hill equations (R² >0.95).
- Transcriptomics : RNA-seq (10x coverage) to identify hypoxia-induced resistance pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
